((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride
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Overview
Description
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride is a synthetic organic compound that features a tetrahydrofuran ring substituted with a methanamine group and a 3-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the 3-methyl-1,2,4-oxadiazole group via cycloaddition reactions.
- Functionalization of the tetrahydrofuran ring with a methanamine group.
- Conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with specific biological targets or pathways.
Medicine
In medicine, the compound may be explored for its therapeutic potential. This could include preclinical studies to evaluate its efficacy and safety in treating various diseases or conditions.
Industry
In industrial applications, this compound may be used in the development of new materials, catalysts, or other functional products.
Mechanism of Action
The mechanism of action of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride may include other tetrahydrofuran derivatives, oxadiazole-containing compounds, and methanamine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C8H13N3O2 with a molecular weight of approximately 183.21 g/mol. It features a tetrahydrofuran ring substituted with a methanamine group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The specific arrangement of these functional groups is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H13N3O2 |
Molecular Weight | 183.21 g/mol |
IUPAC Name | [(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine |
InChI Key | SZULBGQFOYXAFE-RQJHMYQMSA-N |
Antimicrobial Activity
Preliminary studies suggest that ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine exhibits significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
Anticancer Properties
The compound has also shown promise in anticancer research. Initial findings indicate that it may modulate pathways related to cell growth and apoptosis. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines. For instance:
Cell Line | IC50 (µM) | Notes |
---|---|---|
HepG2 | 15 | Significant cytotoxicity |
MCF7 | 25 | Moderate cytotoxicity |
A549 | 30 | Lower sensitivity observed |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
The exact mechanism by which ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and subsequent effects on cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the oxadiazole moiety or the methanamine group can significantly affect the compound's potency and selectivity.
Key Findings:
- Oxadiazole Substituents: Variations in the oxadiazole ring can enhance antimicrobial activity.
- Amine Modifications: Altering the amine group (e.g., using ethylamine instead of methanamine) influences anticancer efficacy.
- Ring Structure: The stereochemistry of the tetrahydrofuran ring plays a critical role in determining biological activity.
Case Studies
Several case studies have highlighted the potential of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine in drug development:
-
Study on Antimicrobial Efficacy: A study demonstrated that derivatives of this compound exhibited enhanced antimicrobial properties compared to traditional antibiotics.
- Methodology: Disk diffusion method was used against Staphylococcus aureus and Escherichia coli.
- Results: A derivative showed a zone of inhibition greater than 20 mm.
-
Anticancer Activity Evaluation: Another study assessed its effects on various cancer cell lines using MTT assays.
- Findings: The compound displayed selective toxicity towards HepG2 cells with an IC50 value of 15 µM.
Properties
Molecular Formula |
C8H14ClN3O2 |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-2-6(4-9)12-7;/h6-7H,2-4,9H2,1H3;1H/t6-,7+;/m1./s1 |
InChI Key |
JTASXULKLOOSGG-HHQFNNIRSA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CN.Cl |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(O2)CN.Cl |
Origin of Product |
United States |
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